molecular formula C20H24N2O3 B5339930 N-[2-(butyrylamino)phenyl]-4-propoxybenzamide

N-[2-(butyrylamino)phenyl]-4-propoxybenzamide

Cat. No. B5339930
M. Wt: 340.4 g/mol
InChI Key: MEUOAVIFPJWWRG-UHFFFAOYSA-N
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Description

N-[2-(butyrylamino)phenyl]-4-propoxybenzamide, commonly known as BPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPB belongs to the class of benzamide compounds and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of BPPB is not fully understood. However, it has been proposed that BPPB may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. BPPB may also act by modulating the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
BPPB has been found to exhibit interesting biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. BPPB has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, BPPB has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPPB has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. BPPB has also been extensively studied, and its biochemical and physiological effects are well characterized. However, BPPB has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, BPPB has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on BPPB. One area of interest is the development of BPPB derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of BPPB in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the mechanism of action of BPPB needs to be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of BPPB involves the condensation of 4-propoxybenzoic acid with 2-aminobutyramide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with 4-chloro-2-nitroaniline to obtain the final product, BPPB.

Scientific Research Applications

BPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. BPPB has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-7-19(23)21-17-8-5-6-9-18(17)22-20(24)15-10-12-16(13-11-15)25-14-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUOAVIFPJWWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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